2-Methyl-3-(3-methylphenyl)-1-propene
Description
Significance and Research Context of Substituted Alkenes
Substituted alkenes are hydrocarbons containing at least one carbon-carbon double bond, where one or more hydrogen atoms have been replaced by other functional groups. numberanalytics.comlibretexts.org The nature and number of these substituents have a profound impact on the alkene's properties. One of the most fundamental concepts in alkene chemistry is the influence of substitution on stability. Generally, the stability of an alkene increases with the number of alkyl groups attached to the double-bonded carbons. masterorganicchemistry.com This phenomenon is often explained by hyperconjugation, where the interaction of the C-H sigma bonds of the alkyl groups with the pi system of the double bond leads to electron delocalization and stabilization.
The reactivity of alkenes is also heavily influenced by their substitution pattern. The electron-rich pi bond of the double bond makes alkenes susceptible to electrophilic addition reactions. libretexts.org The regioselectivity of these reactions, famously described by Markovnikov's rule, is determined by the stability of the intermediate carbocation, which is in turn influenced by the electronic effects of the substituents. Furthermore, the steric hindrance presented by bulky substituents can direct the stereochemical outcome of reactions. In contemporary research, the development of new catalysts and synthetic methodologies continues to expand the toolkit for the selective functionalization of alkenes, enabling the construction of complex molecular architectures. numberanalytics.commdpi.comnih.govrsc.org
Overview of Scholarly Research on the Compound’s Core Structure
The core structure of 2-Methyl-3-(3-methylphenyl)-1-propene can be described as an aryl-substituted propene. Research into compounds with similar structural features, such as 2-methyl-3-phenyl-1-propene, provides a valuable framework for understanding the potential chemistry of the target molecule. For instance, the synthesis of related β-arylaldehydes, like 2-methyl-3-phenylpropanal, has been achieved through palladium-catalyzed reactions of allylic alcohols with aryl halides. orgsyn.orglookchem.com This suggests that similar cross-coupling strategies could be employed for the synthesis of this compound.
Furthermore, the Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones, and procedures for the synthesis of 2-methyl-1-phenylprop-1-ene using this reaction have been described. doubtnut.com This highlights another potential synthetic route towards the target compound. The reactivity of the allyl group in such structures makes them valuable intermediates in organic synthesis, participating in reactions like allylation, oxidation, and reduction.
Scope and Objectives of Academic Inquiry for this compound
Given the limited specific research on this compound, the scope of academic inquiry would initially focus on its fundamental chemical properties. A primary objective would be the development of an efficient and stereoselective synthesis of the compound. This could involve exploring various synthetic strategies, including modifications of known procedures for analogous aryl-substituted alkenes.
Once a reliable synthetic route is established, further research could investigate the reactivity of this compound in a range of organic transformations. Of particular interest would be its behavior in polymerization reactions, given its structural similarity to styrene (B11656) and other vinyl monomers. The presence of the allylic protons and the trisubstituted double bond would also make it a candidate for studying reactions involving radical intermediates or transition-metal catalysis.
A comprehensive spectroscopic characterization of the molecule would be another key objective. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate its precise structure and electronic properties. Computational studies could also be employed to model its geometry, conformational preferences, and reactivity, providing valuable insights to complement experimental findings.
Interactive Data Tables
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C11H14 |
| Molecular Weight | 146.23 g/mol |
| Appearance | Colorless liquid (expected) |
| Boiling Point | Estimated 190-200 °C |
| Density | Estimated 0.88-0.92 g/mL |
Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
|---|---|
| 1H NMR | Signals in the aromatic region (approx. 7.0-7.3 ppm), vinylic proton signals (approx. 4.7-5.0 ppm), allylic proton signals (approx. 3.3 ppm), and methyl group signals (approx. 1.7 and 2.3 ppm). |
| 13C NMR | Signals for aromatic carbons, vinylic carbons (sp2 hybridized), and aliphatic carbons (sp3 hybridized). |
| IR Spectroscopy | Characteristic C-H stretching and bending frequencies for aromatic and vinylic groups, and a C=C stretching frequency around 1650 cm-1. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)7-11-6-4-5-10(3)8-11/h4-6,8H,1,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDIRDHYNVKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641124 | |
| Record name | 1-Methyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73566-45-7 | |
| Record name | 1-Methyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methyl 3 3 Methylphenyl 1 Propene
Established Synthetic Pathways and Chemical Transformations
The construction of the 2-Methyl-3-(3-methylphenyl)-1-propene framework can be achieved through several established synthetic routes, each leveraging fundamental chemical transformations to form the key carbon-carbon bonds. These pathways include classical electrophilic aromatic substitutions, nucleophilic displacements, and modern cross-coupling reactions.
Alkylation Approaches (e.g., Friedel-Crafts and related reactions)
Friedel-Crafts alkylation represents a cornerstone of C-C bond formation in aromatic chemistry, involving the electrophilic substitution of an aromatic proton with an alkyl group. mt.com In the context of synthesizing this compound, this approach would typically involve the reaction of m-xylene (B151644) or another suitable toluene (B28343) derivative with an electrophilic source for the 2-methylallyl group.
The reaction is catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activate an alkyl halide or an alkene to generate a carbocation or a polarized complex. mt.comnih.gov For instance, the reaction of m-toluyl chloride with a suitable organometallic reagent or the direct alkylation of toluene with a 2-methylallyl halide or alcohol under acidic conditions can be envisioned. A key challenge in Friedel-Crafts alkylation is controlling selectivity, as the alkylated product is often more reactive than the starting material, leading to potential overalkylation. mt.com Furthermore, carbocation rearrangements can occur, although this is less of a concern with the tertiary carbocation intermediate formed from a 2-methylallyl precursor. The choice of catalyst and reaction conditions is crucial to mitigate these side reactions. Milder Lewis acids, such as BF₃·OEt₂, have been employed to improve selectivity in related benzylation reactions, offering a cleaner and more controlled approach. ethz.ch
Table 1: Representative Friedel-Crafts Alkylation Conditions
| Aromatic Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzene (B151609) | Ethylene (B1197577) | Acid Catalyst | Not specified | Not specified | High | mt.com |
| 2,4-dihydroxybenzaldehyde | 3-hydroxy-3-methyl-1-butene | BF₃·OEt₂ | Dioxane | Not specified | Not specified | nih.gov |
Nucleophilic Substitution Reactions in Propene Synthesis
Nucleophilic substitution reactions (Sₙ1 and Sₙ2) are fundamental for introducing functional groups and constructing carbon skeletons. ncert.nic.in The synthesis of this compound can be conceptualized via pathways where a key bond is formed through nucleophilic attack.
One plausible retrosynthetic approach involves disconnecting the bond between the phenyl ring and the propene unit. This suggests a reaction where a nucleophile derived from m-xylene attacks an electrophilic 2-methylallyl species, or conversely, a nucleophilic 2-methylallyl reagent attacks an electrophilic m-methylbenzyl species. For example, the reaction of a Grignard reagent, such as 3-methylbenzylmagnesium bromide, with acetone (B3395972) would yield a tertiary alcohol. Subsequent acid-catalyzed dehydration would then generate the target alkene, this compound.
The efficiency of these reactions depends heavily on the nature of the substrate and the reaction conditions. Primary alkyl halides are most reactive in Sₙ2 reactions, while tertiary substrates readily undergo Sₙ1 reactions via stable carbocation intermediates. ncert.nic.in The choice of solvent is also critical, with polar aprotic solvents favoring Sₙ2 pathways and polar protic solvents facilitating Sₙ1 reactions. ncert.nic.in
Allylation and Coupling Reactions for Structural Construction
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, are powerful tools for constructing molecules like this compound. nih.gov
A highly effective strategy involves the Suzuki coupling reaction. This would entail the cross-coupling of 3-methylphenylboronic acid with a suitable 2-methylallyl partner, such as 3-bromo-2-methyl-1-propene, in the presence of a palladium catalyst and a base. An environmentally benign variation of this chemistry uses 2-methyl-2-propen-1-ol (methallyl alcohol) directly, which can function as both the reactant and the solvent. nih.gov This approach demonstrates high functional group tolerance and is reproducible for a wide range of arylboronic acids. nih.gov
Other relevant transformations include Krische-type allylation, which utilizes iridium catalysts for the coupling of alcohols with π-unsaturated partners, and Brown allylation, which employs chiral boron reagents. harvard.edu While often used for creating chiral centers, the underlying principles of C-C bond formation are applicable. The reactivity of allylation reagents can be tuned, as seen with 3,3-bis(trimethylsilyl)-2-methyl-1-propene, which undergoes different reaction pathways depending on the Lewis acid catalyst used. nih.gov
Optimization of Synthetic Routes and Yield Enhancement
Optimizing synthetic pathways is critical for maximizing product yield, minimizing waste, and ensuring economic viability. Key factors in this optimization process include the selection of an appropriate catalyst to control reaction outcomes and the choice of solvent to enhance efficiency and selectivity.
Catalyst Selection and Regioselectivity Control
The choice of catalyst is paramount in directing the outcome of a chemical reaction, particularly in controlling regioselectivity—the preferential reaction at one site over another. In Friedel-Crafts alkylation, the Lewis acid catalyst not only facilitates the reaction but also influences the position of substitution on the aromatic ring. mt.com For a substituted benzene ring like toluene, electrophilic attack can occur at the ortho, meta, or para positions. The catalyst can affect this distribution.
In palladium-catalyzed cross-coupling reactions, the catalyst system—comprising a metal precursor and a ligand—is crucial. The ligand's steric and electronic properties can significantly influence the reaction's efficiency and selectivity. nih.gov For propene polymerization, the catalyst's geometry, such as in C₁-symmetric metallocenes, can precisely control the microstructure of the resulting polymer, demonstrating the high level of control achievable through catalyst design. mdpi.com While not a direct synthesis of the target molecule, the principles of catalyst-controlled selectivity are directly transferable. For instance, in the synthesis of aromatic-(2-methylallyl) derivatives, the Lewis acidity of the boronic acid derivative was found to be essential for the reaction to proceed, highlighting the role of the substrate itself in the catalytic cycle. nih.gov
Table 2: Effect of Catalyst on Propene-Related Reactions
| Reaction Type | Catalyst System | Key Observation | Reference |
|---|---|---|---|
| Propene Polymerization | C₁-symmetric metallocene/MAO | Produces mainly syndiotactic polypropene, with tacticity dependent on catalyst structure. | mdpi.com |
| Propene Polymerization | Ziegler-Natta | Highly regioselective for 1,2 (primary) insertion. | nih.gov |
| Cross-Coupling | Palladium-based | Requires Lewis acidic organoboronic acid; boronate anions are ineffective. | nih.gov |
Reaction Condition Tuning for Purity and Yield
The optimization of reaction conditions is paramount in maximizing the yield and ensuring the high purity of this compound. Key parameters that are meticulously adjusted include temperature, solvent, catalyst, and the molar ratio of reactants.
In methodologies analogous to the Wittig reaction, the choice of solvent and base plays a critical role. For instance, the use of aprotic polar solvents can influence the stereoselectivity of the olefination, while the selection of a suitable base, such as potassium carbonate, can facilitate the reaction under milder conditions, potentially reducing side reactions. The temperature is another crucial factor; higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts. researchgate.net Therefore, a careful balance must be struck to achieve optimal results.
For syntheses proceeding via a Grignard-type reaction, where a key intermediate would be the reaction of a 3-methylbenzyl magnesium halide with isobutyraldehyde, the purity of the Grignard reagent is crucial. The formation of byproducts during the Grignard reagent preparation can impact the final product's purity. The choice of solvent, such as greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), can not only be more environmentally friendly but also offer improved reaction performance. umb.edusigmaaldrich.comresearchgate.net
The following interactive table summarizes the influence of various parameters on the synthesis, based on analogous reactions.
| Parameter | Effect on Purity | Effect on Yield | Notes |
| Temperature | Can increase byproduct formation at higher temperatures. | Generally increases with temperature up to an optimal point. | Optimization is crucial to balance reaction rate and selectivity. researchgate.net |
| Solvent | Can influence stereoselectivity and byproduct profile. | Solvent choice can affect reaction rate and solubility of intermediates. | Greener solvents like 2-MeTHF are being explored. umb.edusigmaaldrich.comresearchgate.net |
| Catalyst | Catalyst selection can minimize side reactions. | A highly active and selective catalyst is key to high yields. | |
| Reactant Ratio | Stoichiometry can control the formation of byproducts from unreacted starting materials. | An optimal ratio ensures complete conversion of the limiting reagent. |
Development of Novel Synthetic Strategies
The quest for more efficient and sustainable synthetic routes has led to the development of novel strategies for preparing this compound and its analogues. These strategies often incorporate principles of green chemistry, aim for stereocontrol, and are designed to minimize waste.
Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals. For the synthesis of this compound, this can involve several approaches:
Use of Greener Solvents: Traditional solvents like diethyl ether or tetrahydrofuran (B95107) (THF) in Grignard reactions can be replaced with more sustainable alternatives. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, has shown promise as a greener substitute. umb.edusigmaaldrich.comresearchgate.net Aqueous Wittig reactions have also been developed, significantly reducing the reliance on volatile organic compounds.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This can be achieved through the selection of reactions with high atom economy, such as certain addition or rearrangement reactions.
Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. This includes the development of more efficient catalysts that can be used in smaller quantities and potentially be recycled.
The following table highlights some green chemistry approaches applicable to the synthesis.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Alternative Solvents | Utilizing bio-based solvents like 2-MeTHF or water. umb.edusigmaaldrich.comresearchgate.net | Reduced environmental impact, improved safety. |
| Catalysis | Employing highly efficient and recyclable catalysts. | Lower waste generation, reduced cost. |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Reduced energy consumption and operational costs. |
The development of methods for the stereoselective synthesis of analogues and derivatives of this compound is a significant area of research, particularly for applications in pharmaceuticals and materials science. This involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the molecule.
While specific examples for the target molecule are not extensively documented, general strategies for the enantioselective synthesis of related chiral alkenes can be applied. These include:
Asymmetric Catalysis: The use of chiral transition metal catalysts, such as those based on rhodium or palladium, can facilitate the enantioselective formation of carbon-carbon bonds.
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.
Biocatalysis: Enzymes, such as alcohol dehydrogenases, can be employed for the enantioselective synthesis of chiral precursors. mtak.humanchester.ac.uk For instance, the asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be converted to the target alkene, is a viable strategy. Biocatalytic approaches offer the advantages of high enantioselectivity and mild reaction conditions. dechema.dechemrxiv.org
Reaction Optimization: A thorough optimization of reaction parameters, as discussed in section 2.2.3, is the first step in minimizing byproducts. This can be aided by design of experiment (DoE) methodologies.
In Situ Reagent Generation: In Grignard-type reactions, the slow, in situ formation of the organomagnesium reagent in the presence of the electrophile can suppress the formation of Wurtz-type coupling byproducts. youtube.com
Selective Catalysis: The use of highly selective catalysts can prevent the formation of isomers and other undesired products. For example, in a Wittig-type reaction, the choice of ylide (stabilized vs. non-stabilized) and reaction conditions can influence the E/Z selectivity of the resulting alkene. wikipedia.org
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to higher selectivity and reduced byproduct formation compared to batch processes.
The following table lists common byproducts in related syntheses and strategies for their minimization.
| Potential Byproduct | Origin | Minimization Strategy |
| Wurtz Coupling Product | Dimerization of the organometallic reagent (e.g., in Grignard synthesis). | Slow addition of the halide to magnesium, in situ consumption of the Grignard reagent. youtube.com |
| Geometric Isomers (E/Z) | Lack of stereocontrol in olefination reactions (e.g., Wittig). | Judicious choice of ylide and reaction conditions. wikipedia.org |
| Over-reduction/Oxidation Products | Non-selective reducing or oxidizing agents in precursor synthesis. | Use of highly selective reagents and careful control of reaction conditions. |
Elucidation of Reaction Mechanisms Involving 2 Methyl 3 3 Methylphenyl 1 Propene
Mechanistic Investigations of Oxidation Reactions
Oxidation reactions of alkenes are fundamental transformations in organic synthesis, leading to a variety of oxygenated products. The mechanisms of these reactions with potent oxidizing agents like permanganate (B83412) and chromate (B82759) have been extensively studied and can be applied to understand the behavior of 2-Methyl-3-(3-methylphenyl)-1-propene.
The oxidation of this compound with potassium permanganate (KMnO4) can proceed through different pathways depending on the reaction conditions. Under cold, alkaline conditions, the reaction typically leads to the formation of a diol. This occurs via a concerted syn-addition of the permanganate to the double bond, forming a cyclic manganate (B1198562) ester intermediate. Subsequent hydrolysis of this intermediate yields the corresponding diol, 2-methyl-1-(3-methylphenyl)propane-1,2-diol.
In contrast, under acidic or heated conditions, potassium permanganate acts as a much stronger oxidizing agent, leading to the oxidative cleavage of the double bond. For a disubstituted alkene like this compound, this cleavage would be expected to yield a ketone and a carboxylic acid. Specifically, the reaction would likely produce acetone (B3395972) (from the 2-methylpropene moiety) and 3-methylbenzoic acid (from the 3-methylphenyl moiety). doubtnut.com
Similar oxidative cleavage can be achieved using chromate-based reagents, such as chromic acid (H2CrO4), often generated in situ from sodium or potassium dichromate and a strong acid. The mechanism is thought to involve the formation of a cyclic chromate ester, analogous to the manganate ester in permanganate oxidation, which then undergoes cleavage.
The formation of a cyclic intermediate is a key feature of the oxidation of alkenes with permanganate and osmium tetroxide. In the case of this compound, the attack of the oxidizing agent on the double bond would lead to a cyclic manganate ester. The formation of this intermediate dictates the stereochemistry of the diol product. Because the oxygen atoms are delivered to the same face of the double bond (syn-addition), if the alkene were chiral or possessed diastereotopic faces, this would result in a specific stereoisomer of the diol. However, for this compound, which is achiral and has enantiotopic faces, the syn-addition will result in a racemic mixture of the diol.
In the case of oxidative cleavage, the stereochemical information at the double bond is lost as the carbon atoms are converted to carbonyl and carboxyl groups.
Mechanistic Studies of Reduction Reactions
Reduction of the alkene functionality in this compound can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.
Catalytic hydrogenation involves the addition of molecular hydrogen (H2) across the double bond in the presence of a metal catalyst. Common catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). The mechanism is heterogeneous, occurring on the surface of the metal catalyst.
The process begins with the adsorption of both the alkene and molecular hydrogen onto the catalyst surface. The H-H bond of the hydrogen molecule is weakened and broken, forming metal-hydride bonds. The alkene also coordinates to the metal surface through its π-electrons. The adsorbed hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond. The first hydrogen atom adds to one of the carbons, forming a half-hydrogenated intermediate which is still bound to the catalyst surface. The second hydrogen atom then adds to the other carbon, leading to the formation of the saturated alkane, 2-methyl-1-(3-methylphenyl)propane, which then desorbs from the catalyst surface.
| Catalyst | Typical Reaction Conditions | Product |
| Palladium on Carbon (Pd/C) | H2 (1 atm), Room Temperature | 2-methyl-1-(3-methylphenyl)propane |
| Platinum(IV) oxide (PtO2) | H2 (1-4 atm), Room Temperature | 2-methyl-1-(3-methylphenyl)propane |
| Raney Nickel (Raney Ni) | H2 (high pressure), Elevated Temperature | 2-methyl-1-(3-methylphenyl)propane |
This table presents typical conditions for the catalytic hydrogenation of alkenes.
In the case of this compound, the primary site of reduction is the alkene double bond. The aromatic ring is generally resistant to hydrogenation under the mild conditions used for alkene reduction. Selective reduction of the double bond without affecting the aromatic ring is readily achievable using standard catalytic hydrogenation conditions (e.g., Pd/C, H2 at atmospheric pressure). To hydrogenate the aromatic ring, more forcing conditions, such as higher pressures and temperatures, and a more active catalyst like rhodium on carbon (Rh/C), would be required.
Electrophilic and Nucleophilic Addition Mechanisms
The electron-rich double bond of this compound is highly susceptible to electrophilic addition reactions. In these reactions, an electrophile (an electron-seeking species) attacks the double bond, initiating the reaction.
The mechanism of electrophilic addition typically proceeds in two steps. In the first step, the electrophile attacks the π-electrons of the double bond, forming a covalent bond with one of the carbon atoms and generating a carbocation intermediate on the other carbon atom. For this compound, the addition of an electrophile (E+) can lead to two possible carbocations. Following Markovnikov's rule, the more stable carbocation will be preferentially formed. uomustansiriyah.edu.iqpressbooks.pub In this case, the addition of the electrophile to the terminal CH2 carbon results in the formation of a more stable tertiary carbocation, which is also benzylic and therefore further stabilized by resonance with the aromatic ring.
In the second step, a nucleophile (a species with a lone pair of electrons) attacks the positively charged carbon of the carbocation, forming the final addition product. For example, in the reaction with hydrogen bromide (HBr), the H+ acts as the electrophile, and the Br- acts as the nucleophile. The proton adds to the terminal carbon, and the bromide ion then attacks the tertiary benzylic carbocation.
Nucleophilic addition to simple alkenes is uncommon as the electron-rich double bond repels nucleophiles. However, if the double bond is part of a conjugated system with an electron-withdrawing group, nucleophilic addition can occur via a Michael addition mechanism. For this compound itself, direct nucleophilic addition to the double bond is not a favored pathway.
| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Major Product |
| HBr | H+ | Br- | 2-bromo-2-methyl-1-(3-methylphenyl)propane |
| H2O (in acid) | H+ | H2O | 2-methyl-1-(3-methylphenyl)propan-2-ol |
| Br2 | Br+ (polarized) | Br- | 1,2-dibromo-2-methyl-1-(3-methylphenyl)propane |
This table illustrates the expected major products from the electrophilic addition to this compound based on Markovnikov's rule.
Regioselectivity and Stereoselectivity in Addition Reactions
Addition reactions to the double bond of this compound are governed by established principles of regioselectivity and stereoselectivity. When an unsymmetrical reagent like a hydrogen halide (H-X) is added, the reaction's outcome is typically dictated by Markovnikov's rule. masterorganicchemistry.com
Regioselectivity: The addition of an electrophile to the alkene's pi bond leads to the formation of a carbocation intermediate. The reaction proceeds via the more stable carbocation. In the case of this compound, protonation can occur at two positions:
Path A: Protonation of the terminal CH₂ carbon results in a stable tertiary carbocation.
Path B: Protonation of the central carbon results in a less stable primary carbocation.
Consequently, Path A is favored, and the nucleophile (X⁻) will attack the tertiary carbocation. This selective formation of one constitutional isomer over another is known as regioselectivity. masterorganicchemistry.comucalgary.ca For instance, the reaction with hydrochloric acid (HCl) would predominantly yield 2-chloro-2-methyl-1-(3-methylphenyl)propane.
| Reagent | Major Product | Minor Product | Selectivity Type |
| H-Cl | 2-chloro-2-methyl-1-(3-methylphenyl)propane | 1-chloro-2-methyl-1-(3-methylphenyl)propane | Markovnikov |
| H-Br | 2-bromo-2-methyl-1-(3-methylphenyl)propane | 1-bromo-2-methyl-1-(3-methylphenyl)propane | Markovnikov |
| H₂O (acid-catalyzed) | 2-methyl-1-(3-methylphenyl)propan-2-ol | 2-methyl-1-(3-methylphenyl)propan-1-ol | Markovnikov |
Stereoselectivity: The stereochemical outcome of an addition reaction depends on the mechanism. The planar nature of the alkene's double bond allows the attacking reagent to approach from either face. masterorganicchemistry.com
Syn-addition: Both new bonds are formed on the same face of the double bond.
Anti-addition: The two new bonds are formed on opposite faces. ucalgary.ca
Reactions that proceed through a cyclic intermediate, such as the halogenation with Br₂, typically result in anti-addition. Conversely, reactions like catalytic hydrogenation usually exhibit syn-addition. Reactions proceeding through a planar carbocation intermediate, like the addition of H-X, are often not stereoselective and can produce a mixture of syn and anti products. masterorganicchemistry.com
Role of the Methylphenyl Substituent on Reactivity
The 3-methylphenyl group, attached at the allylic position, influences the reactivity of the double bond through electronic and steric effects. Although not directly conjugated with the double bond, its electronic influence can be transmitted inductively.
The substituent is an alkylbenzene group, which is generally considered electron-donating. This electron-donating nature can help stabilize the tertiary carbocation intermediate formed during electrophilic addition, thereby increasing the reaction rate compared to a molecule with an electron-withdrawing group at the same position. The methyl group on the phenyl ring further enhances this electron-donating effect. scribd.comlumenlearning.com
Substitution Reactions at Aromatic and Allylic Positions
Beyond addition reactions at the double bond, this compound can undergo substitution reactions at both the aromatic ring and the allylic carbon center.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. The reaction rate and the position of substitution are determined by the substituents already present on the ring. masterorganicchemistry.comuomustansiriyah.edu.iq In this molecule, the ring has two substituents: a methyl group and a (2-methylprop-2-en-1-yl) group. Both are alkyl groups, which are known to be activating and ortho-, para-directing. scribd.comlibretexts.org
The directing effects of these two groups must be considered in concert.
The (2-methylprop-2-en-1-yl) group (at C1): Directs incoming electrophiles to positions 2, 4, and 6.
The methyl group (at C3): Directs incoming electrophiles to positions 2, 4, and 5.
The positions most strongly activated are those that receive directing effects from both groups (positions 2 and 4), as well as position 6, which is para to the larger alkyl group. Position 5 is also activated, but to a lesser extent. Steric hindrance from the bulky propene substituent might reduce the yield of the ortho product at position 2.
| Position | Activated by (2-methylprop-2-en-1-yl) group? | Activated by Methyl group? | Expected Product Yield |
| 2 | Yes (ortho) | Yes (ortho) | Major, but may be reduced by steric hindrance |
| 4 | Yes (para) | Yes (para) | Major |
| 5 | No | Yes (ortho) | Minor |
| 6 | Yes (ortho) | No | Major |
Nucleophilic Substitution at Allylic Centers
The carbon atom bonded to the benzene (B151609) ring is an allylic center. This position is susceptible to nucleophilic substitution, which can proceed through either an Sₙ1 or Sₙ2 mechanism.
Sₙ1 Pathway: This mechanism involves the formation of a carbocation intermediate after the departure of a leaving group. The allylic position in this compound can form a resonance-stabilized allylic carbocation, making the Sₙ1 pathway plausible, especially with weak nucleophiles and polar protic solvents.
Sₙ2 Pathway: This is a one-step mechanism where the nucleophile attacks as the leaving group departs. This pathway is favored by strong nucleophiles and is sensitive to steric hindrance.
The choice of mechanism depends on the specific reaction conditions, including the nature of the leaving group, the strength of the nucleophile, and the solvent.
Theoretical and Experimental Kinetic Studies
Kinetic studies are essential for understanding reaction mechanisms by identifying the slowest step in a multi-step process, known as the rate-determining step. megalecture.com
Determination of Rate-Determining Steps
For the multi-step reactions that this compound undergoes, the rate-determining step is typically the one with the highest activation energy.
Electrophilic Addition: In the addition of H-X to the alkene, the rate-determining step is the initial attack of the electrophile on the pi bond to form the carbocation intermediate. csbsju.edu This is because this step disrupts the stable C=C double bond. The rate law for such a reaction is typically found to be:
Rate = k[this compound][H-X] This second-order rate law indicates that both reactants are involved in the slowest step. youtube.com
Electrophilic Aromatic Substitution: The rate-determining step in EAS is the formation of the resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. masterorganicchemistry.com This step temporarily disrupts the aromaticity of the benzene ring, which requires a significant amount of energy. libretexts.org The subsequent deprotonation to restore aromaticity is a much faster process. masterorganicchemistry.comcsbsju.edu The rate equation reflects the involvement of the aromatic compound and the electrophile in this slow step.
Rate = k[this compound][Electrophile]
Experimental determination of these rate laws involves systematically varying the concentration of each reactant while measuring the initial reaction rate. megalecture.com
Activation Energy Calculations and Transition State Analysis
The study of a chemical reaction's feasibility, rate, and pathway is fundamentally dependent on understanding its potential energy surface. Key points on this surface are the transition states, which represent the highest energy barrier that must be overcome for reactants to transform into products. The energy difference between the reactants and the transition state is known as the activation energy (Ea).
Computational chemistry, particularly methods rooted in quantum mechanics like Density Functional Theory (DFT), serves as a powerful tool for mapping these energy surfaces and calculating activation energies. For a molecule like this compound, theoretical calculations could model various reactions, such as electrophilic additions to the double bond or substitutions on the aromatic ring.
Transition State Theory provides a framework for relating the rate of a reaction to the properties of the transition state. The geometry of a transition state is characterized by a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products. Computational software can locate these transition state structures and perform frequency calculations to verify their nature.
For example, in the electrophilic addition of an acid (HX) to the double bond of this compound, the reaction would proceed through a carbocation intermediate. The transition state for the formation of this intermediate would involve the partial formation of a C-H bond and the partial breaking of the H-X bond and the alkene's π-bond. The stability of the resulting carbocation (tertiary in this case, and benzylic) would significantly influence the activation energy. The presence of the methyl group on the phenyl ring (a weak electron-donating group) would have a minor, but calculable, effect on the stability of this transition state compared to an unsubstituted phenyl group. libretexts.orgmasterorganicchemistry.com
While no specific activation energy data for reactions involving this compound has been published, the following table illustrates typical activation energies for related electrophilic addition reactions to provide context.
| Reaction | Substrate | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Propylene + H₂ | Propylene | 12.7 | DFT |
| Diels-Alder of Isoprene and Maleic Anhydride | Isoprene | 15.4 | DFT |
| SN2 Reaction of CH₃Cl + F⁻ | Methyl Chloride | 11.5 | ab initio |
This table presents representative data for analogous reaction types to illustrate the range of activation energies and is not specific to this compound.
Investigation of Free Radical Reaction Mechanisms
Free radical reactions are chain reactions that proceed via intermediates with unpaired electrons. khanacademy.org These mechanisms are typically characterized by three distinct phases: initiation, propagation, and termination. libretexts.org
Initiation: This phase involves the formation of free radicals, usually through the homolytic cleavage of a weak bond by heat or light. For reactions involving this compound, a radical initiator like dibenzoyl peroxide or AIBN (azobisisobutyronitrile) would likely be used.
Propagation: Once formed, a radical can react with a stable molecule to generate a new radical, which continues the chain. In the case of this compound, a radical (X•) could add to the double bond. This addition would preferentially occur at the less substituted carbon of the double bond to yield the more stable tertiary benzylic radical.
Another possible propagation step is hydrogen abstraction from the allylic or benzylic position. The C-H bonds at the carbon adjacent to the double bond and the phenyl ring are weaker and more susceptible to abstraction, leading to a resonance-stabilized radical. The stability of this radical intermediate is a key factor in determining the reaction pathway.
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. This can occur through the combination of two alkyl radicals, or an alkyl radical with another initiator radical. khanacademy.org
The regioselectivity of free-radical addition to the double bond of this compound would be governed by the stability of the resulting radical intermediate. The formation of a tertiary, resonance-stabilized benzylic radical would be highly favored over the formation of a primary radical at the other end of the double bond.
The following table outlines the key steps in a hypothetical free radical addition of HBr to this compound, which proceeds via an anti-Markovnikov mechanism in the presence of peroxides.
| Reaction Step | Description | Example Equation |
|---|---|---|
| Initiation | Homolytic cleavage of the peroxide initiator, followed by reaction with HBr to form a bromine radical. | RO-OR → 2 RO• RO• + HBr → ROH + Br• |
| Propagation (Step 1) | Addition of the bromine radical to the double bond to form the most stable alkyl radical. | Br• + CH₂(C(CH₃))CH₂-C₆H₄-CH₃ → •C(CH₃)(CH₂Br)CH₂-C₆H₄-CH₃ |
| Propagation (Step 2) | The alkyl radical abstracts a hydrogen atom from HBr, forming the product and regenerating the bromine radical. | •C(CH₃)(CH₂Br)CH₂-C₆H₄-CH₃ + HBr → CH(CH₃)(CH₂Br)CH₂-C₆H₄-CH₃ + Br• |
| Termination | Combination of any two radical species to form a stable molecule. | 2 Br• → Br₂ 2 R• → R-R |
This table describes a generalized mechanism and does not represent experimentally verified data for this compound.
Advanced Spectroscopic and Structural Characterization of 2 Methyl 3 3 Methylphenyl 1 Propene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum of 2-Methyl-3-(3-methylphenyl)-1-propene is predicted to exhibit distinct signals corresponding to each unique proton environment. The integration of these signals would reflect the number of protons in each environment.
The aromatic region would likely show complex multiplets between δ 7.00 and 7.25 ppm, corresponding to the four protons on the 3-methylphenyl (m-tolyl) group. The vinylic protons (=CH₂) are expected to appear as two distinct signals near δ 4.70 and δ 4.85 ppm. These protons, being chemically non-equivalent, would appear as sharp singlets or very narrow doublets due to geminal coupling.
The benzylic protons (-CH₂-) adjacent to the aromatic ring would likely resonate around δ 3.35 ppm as a singlet. The allylic methyl protons (-CH₃) attached to the double bond would appear as a singlet around δ 1.75 ppm. Finally, the methyl group on the aromatic ring is predicted to produce a singlet near δ 2.34 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | 7.00 - 7.25 | Multiplet | 4H |
| Vinylic (=CH₂) | ~4.85 | Singlet/Narrow Doublet | 1H |
| Vinylic (=CH₂) | ~4.70 | Singlet/Narrow Doublet | 1H |
| Benzylic (-CH₂-) | ~3.35 | Singlet | 2H |
| Aromatic Methyl (Ar-CH₃) | ~2.34 | Singlet | 3H |
Carbon (¹³C) NMR and DEPT Analysis for Carbon Environments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are expected, as two pairs of aromatic carbons are chemically equivalent.
The quaternary carbons of the alkene and the aromatic ring are expected at δ 144.5 ppm (C=C) and δ 138.0 ppm (Ar C-CH₃) respectively. The monosubstituted aromatic carbon (Ar C-CH₂) is predicted around δ 139.0 ppm. The alkene =CH₂ carbon would likely appear around δ 113.0 ppm. The various aromatic CH carbons are predicted to fall within the δ 126.0-129.0 ppm range. The benzylic -CH₂- carbon signal is expected around δ 43.0 ppm, while the allylic and aromatic methyl carbons are predicted at approximately δ 22.5 ppm and δ 21.4 ppm, respectively.
A Distortionless Enhancement by Polarization Transfer (DEPT) analysis would confirm these assignments:
DEPT-135: CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative.
DEPT-90: Only CH signals would be visible.
Quaternary carbons would be absent from all DEPT spectra but present in the standard ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR and DEPT Analysis for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |
|---|---|---|---|
| Quaternary Alkene (C=C) | ~144.5 | Absent | Absent |
| Quaternary Aromatic (Ar C-CH₂) | ~139.0 | Absent | Absent |
| Quaternary Aromatic (Ar C-CH₃) | ~138.0 | Absent | Absent |
| Aromatic (-CH=) | 126.0 - 129.0 | Positive | Positive |
| Vinylic (=CH₂) | ~113.0 | Negative | Absent |
| Benzylic (-CH₂-) | ~43.0 | Negative | Absent |
| Allylic Methyl (-CH₃) | ~22.5 | Positive | Absent |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are critical for confirming the molecular structure by establishing through-bond correlations between nuclei. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu While many signals in the predicted spectrum are singlets, COSY would be crucial for establishing correlations among the coupled protons within the 3-methylphenyl group, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. epfl.ch It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the benzylic proton signal at δ ~3.35 ppm would show a cross-peak with the carbon signal at δ ~43.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments. epfl.ch Key expected correlations would include:
The benzylic protons (~3.35 ppm) to the quaternary alkene carbon (~144.5 ppm) and several aromatic carbons.
The allylic methyl protons (~1.75 ppm) to the quaternary alkene carbon (~144.5 ppm) and the vinylic =CH₂ carbon (~113.0 ppm).
The aromatic methyl protons (~2.34 ppm) to the three adjacent aromatic carbons.
Stereochemical Elucidation via NMR
The molecule this compound is achiral and does not possess any stereocenters. Therefore, it does not have enantiomers or diastereomers. As a result, advanced NMR techniques for stereochemical elucidation are not applicable in this context, as there are no stereoisomers to differentiate.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. biointerfaceresearch.comnih.gov
The spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, typically in the 3010-3050 cm⁻¹ region. orgchemboulder.com Alkene =C-H stretching would also be found in this region, around 3080 cm⁻¹. orgchemboulder.com In contrast, the aliphatic C-H stretching from the methyl and methylene (B1212753) groups would be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. libretexts.org
Aromatic C=C stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region. Strong bands resulting from out-of-plane C-H bending would also be present in the fingerprint region (650-900 cm⁻¹), which can be indicative of the substitution pattern on the aromatic ring.
Analysis of Alkene C=C Stretching Frequencies
A key diagnostic band in the vibrational spectrum is the alkene C=C stretching frequency. For a 1,1-disubstituted (geminal) alkene like this compound, this vibration typically gives rise to a moderate to strong band in the range of 1640-1655 cm⁻¹. orgchemboulder.comlibretexts.org This peak is often more intense in the Raman spectrum than in the IR spectrum due to the change in polarizability of the symmetric C=C bond. The presence of a distinct peak in this region provides strong evidence for the isopropenyl group within the molecular structure. spectroscopyonline.com
Table 3: Summary of Key Predicted Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3010 - 3050 |
| Alkene =C-H | Stretch | ~3080 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Alkene C=C | Stretch | 1640 - 1655 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Aromatic Ring Vibrations and Substituent Effects
The vibrational properties of the aromatic ring in this compound are influenced by its substituents—a methyl group and a 2-methyl-2-propenyl group. The analysis of its infrared (IR) and Raman spectra reveals characteristic vibrational modes. The position of the methyl group on the phenyl ring (meta- position) dictates the specific frequencies and intensities of these vibrations. cdnsciencepub.comoptica.org
Substituent effects in substituted benzenes are well-documented and can be categorized by their influence on the ring's electronic environment and vibrational coupling. marmacs.orgaip.orglibretexts.org The methyl group is an electron-donating group by induction, which can cause slight shifts in the characteristic aromatic ring stretching and bending frequencies compared to unsubstituted benzene (B151609).
Key vibrational modes for substituted toluenes and styrenes provide a basis for assigning the expected frequencies for this compound. cdnsciencepub.comoptica.orgstackexchange.com Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. cdnsciencepub.com The C-C stretching vibrations within the aromatic ring usually appear in the 1400–1600 cm⁻¹ range. The presence and position of the methyl substituent influence the patterns in the fingerprint region (below 1500 cm⁻¹), particularly the ring breathing modes and out-of-plane C-H bending vibrations. marmacs.orgoptica.org The C-CH₃ stretching vibration is generally found near 1200 cm⁻¹. cdnsciencepub.com
Table 1: Predicted Aromatic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the phenyl ring. |
| C=C Aromatic Stretch | 1450 - 1610 | In-plane stretching of the carbon-carbon bonds within the phenyl ring. |
| C-CH₃ Stretch | ~1200 | Stretching of the bond between the phenyl ring and the methyl group. cdnsciencepub.com |
| In-plane C-H Bend | 1000 - 1300 | Bending of the C-H bonds within the plane of the phenyl ring. |
| Out-of-plane C-H Bend | 690 - 900 | Bending of the C-H bonds out of the plane of the phenyl ring, sensitive to substitution pattern. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₄. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon (¹²C) and hydrogen (¹H).
The ability of HRMS to measure mass with high precision (typically to within a few parts per million) is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions. nih.govnist.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ |
| Nominal Mass | 146 amu |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. uakron.edunih.gov In an MS/MS experiment, the molecular ion of this compound ([C₁₁H₁₄]⁺˙) is selected and subjected to collision-induced dissociation (CID).
For alkyl-substituted aromatic compounds, fragmentation is often dominated by cleavage at the bond beta to the aromatic ring, which leads to the formation of a stable benzylic or tropylium (B1234903) cation. whitman.edujove.comyoutube.com For this compound, a major fragmentation pathway would involve the loss of a C₄H₇ radical (isobutenyl radical), resulting in a methylbenzyl cation. This cation can rearrange to the more stable methyltropylium ion.
Table 3: Predicted MS/MS Fragmentation for the Molecular Ion of this compound (m/z 146.1)
| Fragment Ion (m/z) | Proposed Structure/Formula | Neutral Loss |
|---|---|---|
| 131.1 | [C₁₀H₁₁]⁺ | CH₃ (Methyl radical) |
| 105.1 | [C₈H₉]⁺ (Methyltropylium/Methylbenzyl ion) | C₃H₅ (Allyl radical) |
| 91.1 | [C₇H₇]⁺ (Tropylium ion) | C₄H₇ (Isobutenyl radical) |
X-ray Crystallography for Solid-State Molecular Geometry
While a specific crystal structure for this compound is not publicly available, the techniques for its determination are standardized. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.
Small-Molecule Refinement Procedures (e.g., SHELXL)
Once diffraction data is collected from a single crystal of the compound, the resulting electron density map is used to build an initial molecular model. This model is then refined to best fit the experimental data. SHELXL is a widely used program for the refinement of crystal structures of small molecules. numberanalytics.comnumberanalytics.comoup.com
The refinement process employs a least-squares algorithm to minimize the differences between the observed diffraction intensities and those calculated from the model. okstate.edunih.gov This iterative procedure adjusts atomic parameters such as coordinates, and thermal displacement parameters (describing atomic vibrations). The quality of the final refined structure is assessed by metrics like the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. nih.gov
Visualization of Molecular Conformation (e.g., ORTEP-3)
After a successful refinement, the three-dimensional structure is visualized to analyze its geometric features. The Oak Ridge Thermal-Ellipsoid Plot Program (ORTEP) is the standard tool for creating illustrations of crystal structures. youtube.comufl.edu ORTEP-3, a version of this program, can read the output files from refinement software like SHELXL to generate detailed molecular graphics. youtube.comscispace.com
These visualizations typically depict atoms as ellipsoids, where the size and shape of the ellipsoid represent the anisotropic thermal motion of the atom within the crystal lattice. bbk.ac.uktamu.edu Such plots are invaluable for illustrating the molecule's conformation, including torsion angles and intermolecular interactions, and are standard in crystallographic publications.
Intermolecular Interactions (e.g., Hydrogen Bonding, Graph Set Analysis)
The molecular structure of this compound, an unsaturated aromatic hydrocarbon, dictates that its solid-state packing and bulk physical properties are governed by weak non-covalent interactions. As the molecule lacks strong hydrogen bond donors or acceptors (such as -OH or -NH groups), its crystal lattice is primarily stabilized by a combination of van der Waals forces, specifically London dispersion forces, π-π stacking, and C-H···π interactions.
π-π Stacking: The presence of the 3-methylphenyl (m-tolyl) group facilitates π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules arrange themselves in a parallel or offset fashion. The geometry and strength of these interactions are significantly influenced by the relative position of substituents on the aromatic ring. Studies on substituted benzene dimers have shown that substituent effects arise from direct, through-space interactions between the substituent on one ring and the aromatic face of the other. The methyl group on the phenyl ring of this compound, being weakly electron-donating, can modulate the quadrupole moment of the ring and influence the preferred stacking geometry (e.g., parallel-displaced or T-shaped) to minimize electrostatic repulsion and maximize attractive dispersion forces.
Graph Set Analysis and Hirshfeld Surface Analysis: While crystallographic data for this compound is not publicly available, the methodologies of Graph Set Analysis and Hirshfeld Surface Analysis are powerful tools for characterizing such non-covalent interactions in molecular crystals.
Graph Set Analysis is a method used to describe and classify patterns of intermolecular interactions, particularly hydrogen bonds, in a systematic way. For a molecule like this compound, this analysis would focus on identifying and classifying the motifs formed by C-H···π and π-π stacking interactions, decoding the complex network of contacts into simple, understandable patterns.
Hirshfeld Surface Analysis provides a visual and quantitative method for exploring all intermolecular contacts in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. For this compound, the analysis would be expected to reveal significant contributions from H···H contacts (indicative of van der Waals forces), as well as C···H/H···C contacts, which provide a detailed fingerprint of the C-H···π interactions. The shape index on the Hirshfeld surface would also identify the characteristic signatures of π-π stacking.
These analytical methods provide profound insights into how molecules recognize and assemble with one another to form a stable crystal lattice, even in the absence of strong, directional hydrogen bonds.
Hyphenated Chromatographic Techniques for Purity and Impurity Profiling
Impurity profiling, the identification and quantification of unwanted chemical entities in a substance, is critical in chemical manufacturing. For this compound, potential impurities could include positional isomers (e.g., 2-Methyl-3-(2-methylphenyl)-1-propene, 2-Methyl-3-(4-methylphenyl)-1-propene), structural isomers (e.g., 1-(3-methylphenyl)-2-butene), starting materials, or by-products from its synthesis. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for this purpose. ijprajournal.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the analysis of non-volatile or thermally labile impurities. resolvemass.caresearchgate.netchimia.ch For this compound and its isomers, a reversed-phase HPLC method would be the standard approach. Separation is achieved based on differences in polarity, with compounds partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixture).
Positional isomers of substituted aromatic compounds can often be resolved due to subtle differences in their hydrophobicity and interaction with the stationary phase. chromforum.org The mass spectrometer serves as a highly specific and sensitive detector. Using an ionization source like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with an appropriate dopant, the molecular ion ([M+H]+ or [M]+•) can be detected, confirming the molecular weight of the main component and any isomeric impurities. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by providing characteristic fragmentation patterns. nih.gov
Table 1: Representative HPLC-MS Data for Impurity Profiling
Analytical Conditions (Hypothetical): Column: C18 (150 x 4.6 mm, 5 µm); Mobile Phase: Gradient of Acetonitrile and Water; Flow Rate: 1.0 mL/min; MS Detector: Q-TOF with APCI source.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the volatility of this compound, GC-MS is an exceptionally well-suited technique for its purity analysis. cdc.govnih.gov The separation in a GC system is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. For aromatic hydrocarbon isomers, a non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often effective. nih.gov
The elution order of positional isomers on a standard non-polar column generally follows their boiling points. Subtle differences in molecular shape and dipole moment can also influence retention. After separation, the compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI generates a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification of the main compound and its impurities by comparison to spectral libraries (e.g., NIST). thermofisher.comjmchemsci.com Isomeric allyltoluenes would share the same molecular ion (m/z 146) but may exhibit subtle differences in the relative abundance of fragment ions, such as the tropylium ion (m/z 91) and other fragments resulting from benzylic cleavage.
Table 2: Representative GC-MS Data for Impurity Profiling
Analytical Conditions (Hypothetical): Column: DB-5ms (30 m x 0.25 mm, 0.25 µm); Carrier Gas: Helium; Temperature Program: 60°C (1 min) to 280°C at 10°C/min; MS Detector: Quadrupole with EI source (70 eV).
Advanced Separation Methodologies for Complex Mixtures
When dealing with complex mixtures containing numerous, closely related isomers, standard one-dimensional chromatography may not provide sufficient resolution. In such cases, advanced separation methodologies are employed.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique utilizes two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column). chemistry-matters.comacs.org The effluent from the first column is continuously trapped and re-injected onto the second, short column for a rapid, secondary separation. The result is a highly structured two-dimensional chromatogram with significantly increased peak capacity, enabling the separation of isomers that co-elute in a single-column setup. phenomenex.blogresearchgate.net This is particularly effective for complex hydrocarbon mixtures, such as those containing various substituted aromatic compounds. nih.govresearchgate.net
Shape-Selective Stationary Phases: For challenging isomer separations, specialized GC stationary phases can be used. nih.gov Phases like cyclodextrin (B1172386) derivatives or liquid crystals can separate isomers based on their molecular shape and geometry, not just their boiling point. nih.govvurup.sk These phases can provide unique selectivity for positional isomers by exploiting subtle differences in how the analytes fit into the stationary phase cavities or ordered structure. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.comselvita.com It combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. chromatographyonline.com SFC is particularly adept at chiral separations but is also highly effective for separating positional and geometric isomers due to the unique selectivity offered by the supercritical mobile phase when combined with various stationary phases. ijper.orgresearchgate.net
Computational Chemistry Investigations of 2 Methyl 3 3 Methylphenyl 1 Propene
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org DFT methods calculate the electronic energy of a molecule based on its electron density, providing insights into a wide range of chemical properties. arxiv.org For 2-Methyl-3-(3-methylphenyl)-1-propene, DFT calculations are instrumental in elucidating its electronic nature, arising from the interplay between the aromatic tolyl group and the propene unit.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. scirp.org This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a flexible molecule like this compound, rotation around the single bond connecting the phenyl ring to the propene group can lead to different spatial arrangements known as conformers.
A conformational analysis would systematically explore the potential energy surface by rotating this bond. The energy of each resulting conformer is calculated to identify the most stable (lowest energy) structures and the energy barriers between them. nih.gov This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties.
Hypothetical DFT calculation results at the B3LYP/6-311G(d,p) level of theory might yield data similar to the table below, illustrating the relative energies of different conformers based on the dihedral angle between the phenyl ring and the double bond.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum | 90 | 0.00 | 75.3 |
| Local Minimum | 0 | 1.50 | 8.8 |
| Transition State | 45 | 2.50 | - |
Once the optimized geometry is obtained, DFT calculations can be used to map the electron density distribution across the molecule. mun.ca This map reveals how electrons are shared between atoms and highlights regions of high or low electron density. A particularly useful visualization is the Molecular Electrostatic Potential (MEP) map, which superimposes the electrostatic potential onto the electron density surface. youtube.com
The MEP map uses a color scale to indicate charge distribution: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), susceptible to nucleophilic attack. youtube.comresearchgate.net For this compound, the MEP map would likely show a high electron density (red/yellow) around the π-system of the aromatic ring and the C=C double bond, indicating these are the primary sites for electrophilic reactions. The hydrogen atoms would appear as regions of positive potential (blue). youtube.com
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wuxiapptec.comfrontiersin.org Conversely, a large HOMO-LUMO gap implies high stability. acs.org DFT calculations provide the energies of these orbitals and their spatial distribution. For this compound, the HOMO is expected to be localized primarily over the electron-rich aromatic ring and the propene double bond, while the LUMO would also be distributed over this π-system. frontiersin.orgacs.org
A hypothetical table of FMO energies calculated via DFT is presented below.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap (ΔE) | 5.60 |
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. scirp.org
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. scielo.org.mx For this compound, characteristic vibrational modes would include C-H stretches of the aromatic and methyl groups, the C=C stretch of the propene unit, and various bending and deformation modes. scielo.org.mx
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). nih.govimist.manih.gov These calculations are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure. nih.govimist.ma
The following table provides hypothetical predicted vibrational frequencies and NMR chemical shifts for this compound.
| Spectroscopy Type | Group/Atom | Predicted Wavenumber (cm⁻¹)/Shift (ppm) |
|---|---|---|
| FT-IR | Aromatic C-H stretch | 3050-3100 |
| Alkenyl C=C stretch | 1650 | |
| Methyl C-H stretch | 2920-2980 | |
| ¹³C NMR | Aromatic C | 125-140 |
| Alkenyl C | 115, 142 | |
| Aromatic CH₃ | 21.5 | |
| Alkenyl CH₃ | 22.8 | |
| ¹H NMR | Aromatic H | 7.0-7.2 |
| Alkenyl H | 4.7-4.8 | |
| Aromatic CH₃ | 2.3 | |
| Alkenyl CH₃ | 1.8 |
Ab Initio Methods for Quantum Chemical Properties
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data for parameterization. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though often at a greater computational expense than DFT. nih.gov
Ab initio methods are excellent for calculating precise structural parameters and thermodynamic properties. nih.gov
Structural Characteristics: These calculations can provide highly accurate bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, this would allow for a detailed analysis of the geometry of the phenyl ring, the propene chain, and the points of substitution.
Thermodynamical Characteristics: By combining the results of quantum chemical calculations with statistical mechanics, key thermodynamic properties can be determined. researchgate.net These include the standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cv). researchgate.net These values are crucial for understanding the stability and energy content of the molecule. mdpi.com
A hypothetical set of thermodynamic data calculated using an ab initio method like G3 theory is shown below.
| Property | Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (Gas) | +85.2 | kJ/mol |
| Standard Entropy (Gas) | 420.5 | J/(mol·K) |
| Heat Capacity (Cv, Gas) | 185.7 | J/(mol·K) |
Exploration of Potential Energy Surfaces for Reactivity
The reactivity of this compound can be theoretically elucidated through the exploration of its potential energy surface (PES). A PES is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. By mapping this surface, computational chemists can identify the most energetically favorable pathways for chemical reactions, locate transition states, and determine reaction barriers. nih.govnih.gov High-level quantum mechanical calculations, such as ab initio methods, are employed to calculate the energy of the molecular system at various geometries. nih.gov
For this compound, key reactions of interest include electrophilic additions to the propene double bond and reactions involving the aromatic ring. The PES for such reactions would reveal the structures of intermediates and transition states. For instance, in an electrophilic addition reaction, the calculations would map the energy landscape as the electrophile approaches the double bond, leading to the formation of a carbocation intermediate, and then the subsequent attack by a nucleophile.
The investigation of the PES provides critical data for understanding reaction mechanisms and kinetics. nih.gov By identifying the energy of the reactants, transition states, and products, activation energies (Ea) and reaction enthalpies (ΔH) can be calculated. These parameters are crucial for predicting the feasibility and rate of a given reaction under various conditions.
Below is a hypothetical data table summarizing the calculated activation energies for different types of reactions involving this compound, derived from a theoretical PES study.
| Reaction Type | Electrophile/Radical | Position of Attack | Calculated Activation Energy (kJ/mol) |
| Electrophilic Addition | H+ | C1 (propene) | 15.2 |
| Electrophilic Addition | Br+ | C1 (propene) | 8.5 |
| Hydrogen Abstraction | •OH | C2-Methyl | 25.8 |
| Hydrogen Abstraction | •OH | Benzylic C3 | 18.4 |
| Aromatic Substitution | NO2+ | Ortho to methyl | 75.3 |
| Aromatic Substitution | NO2+ | Meta to methyl | 88.1 |
| Aromatic Substitution | NO2+ | Para to methyl | 72.9 |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules, including the exploration of their conformational landscapes. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can reveal the various low-energy shapes (conformers) the molecule can adopt and the transitions between them. d-nb.info
An MD simulation solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. d-nb.info By simulating the molecule for a sufficient duration (from nanoseconds to microseconds), a comprehensive sampling of its conformational space can be achieved. elifesciences.orgmdpi.com This allows for the identification of predominant conformations, the calculation of their relative populations, and the characterization of the energy barriers separating them.
The resulting trajectory from an MD simulation can be analyzed to understand the molecule's flexibility and preferred geometries. Key dihedral angles, such as the one between the phenyl ring and the propene group, are monitored to identify distinct conformational states. This information is critical for understanding how the molecule's shape influences its physical properties and its interactions with other molecules, such as receptors or enzymes.
The following table presents hypothetical results from an MD simulation study on this compound, showing the major conformers identified and their relative populations at room temperature.
| Conformer ID | Dihedral Angle (Phenyl-C3-C2-C1) | Relative Energy (kJ/mol) | Population (%) |
| 1 | ~60° (gauche) | 0.0 | 45 |
| 2 | ~180° (anti) | 2.5 | 30 |
| 3 | ~-60° (gauche) | 0.0 | 25 |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, QSAR models can be developed to predict their activity for a specific biological target, guiding the design of new, more potent compounds. mdpi.com
The process involves generating a dataset of derivatives with known biological activities (e.g., inhibitory concentrations, IC50). For each derivative, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (like logP for hydrophobicity), electronic properties (like dipole moment), and steric properties (like molecular volume). nih.govresearchgate.net
Statistical methods, such as multiple linear regression, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.gov A successful QSAR model not only predicts the activity of new, untested compounds but also provides insights into the structural features that are crucial for activity. mdpi.com For instance, a model might reveal that increasing hydrophobicity in a certain region of the molecule enhances its biological effect.
Below is a hypothetical data table for a QSAR study on a series of derivatives of this compound, where substitutions are made on the phenyl ring.
| Derivative (Substitution on Phenyl Ring) | LogP | Molar Refractivity (MR) | Electronic Energy (eV) | Observed pIC50 | Predicted pIC50 |
| 4-Fluoro | 3.65 | 45.8 | -2850.4 | 5.8 | 5.9 |
| 4-Chloro | 4.10 | 50.5 | -3200.7 | 6.5 | 6.4 |
| 4-Bromo | 4.35 | 53.4 | -3450.1 | 6.7 | 6.8 |
| 4-Methyl | 4.20 | 50.2 | -2795.3 | 6.1 | 6.0 |
| 4-Nitro | 3.40 | 49.9 | -3105.6 | 7.2 | 7.1 |
| 4-Amino | 2.90 | 47.6 | -2910.8 | 5.2 | 5.3 |
Applications of 2 Methyl 3 3 Methylphenyl 1 Propene in Advanced Organic Synthesis
Utility as a Versatile Building Block for Complex Molecules
The inherent reactivity of the isobutenyl group (2-methyl-1-propene) and the m-tolyl moiety makes 2-Methyl-3-(3-methylphenyl)-1-propene a versatile building block for constructing more complex molecular architectures. The terminal double bond is susceptible to a wide range of addition and transformation reactions, while the aromatic ring can undergo electrophilic substitution, allowing for sequential or orthogonal functionalization strategies.
One example of the reactivity of the allyl group is the ene reaction, a pericyclic reaction that forms a new carbon-carbon bond. Allylbenzene (B44316) is known to react with enophiles like diethyl azodicarboxylate (DEAD), demonstrating a pathway for functionalization at the allylic position. nih.gov This reactivity provides a method for introducing new functional groups that can be used in subsequent synthetic steps. Furthermore, derivatives of allylbenzene are employed in the synthesis of bioactive molecules, such as 15-lipoxygenase inhibitors, highlighting their role as key intermediates in medicinal chemistry. nih.gov The structure of this compound is well-suited for such transformations, serving as a foundational scaffold for building intricate organic compounds.
Synthesis of Chiral Compounds and Stereoisomers
The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials science. The allylic framework of this compound is an ideal substrate for various asymmetric reactions designed to create chiral centers with high stereocontrol.
A prominent strategy is the transition-metal-catalyzed asymmetric allylic substitution. For instance, iridium-catalyzed reactions have been successfully used to synthesize chiral benzoazepines from allylic precursors. thieme-connect.com This type of transformation proceeds with high yields and excellent enantioselectivity, demonstrating the power of catalytic asymmetric methods to convert simple allylic compounds into valuable, stereochemically complex products. The general success of this method with various substituted allylic compounds suggests its applicability to this compound.
Table 1: Iridium-Catalyzed Asymmetric Synthesis of Chiral Benzoazepines from Allylic Precursors thieme-connect.com
| R¹ Group on Allyl Precursor | R² Group on Amine | Yield (%) | Enantiomeric Excess (ee, %) |
| H | 5-MeO | 95 | 92 |
| H | 4-Me | 91 | 93 |
| H | 5-Me | 92 | 93 |
| H | 4-Cl | 46 | 94 |
| Me | H | 95 | 90 |
| Ph | H | 95 | 87 |
Another powerful technique is the asymmetric allylation of carbonyl compounds. Ruthenium-catalyzed reductive couplings of alcohols with allene, which serves as the allyl pronucleophile, produce chiral homoallylic alcohols with high enantiomeric enrichment. nih.gov This hydrogen auto-transfer methodology showcases how achiral starting materials can be converted into valuable chiral building blocks.
Table 2: Asymmetric Ruthenium-Catalyzed Allylation of Benzaldehyde using Allene nih.gov
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| SL-J002-01 | 20 | 74 |
| SL-J013-01 | 67 | 82 |
| SL-J502-01 | 75 | 85 |
Integration into Heterocyclic Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The structural elements of this compound can be strategically employed to construct a variety of heterocyclic rings through cyclization and annulation reactions.
A notable method is the phosphine-catalyzed [3+2] annulation of modified allylic compounds with imines, which yields highly functionalized 3-pyrrolines. organic-chemistry.org This reaction creates a five-membered nitrogen-containing heterocycle with good stereoselectivity. The presence of substituents on the allylic starting material is crucial for the success of the reaction, indicating that substrates like this compound are well-suited for this transformation.
Table 3: Phosphine-Catalyzed [3+2] Annulation to Synthesize 3-Pyrrolines organic-chemistry.org
| R¹ on Allylic Carbonate | R² on Imine | Catalyst | Yield (%) |
| Ph | 4-MeO-Ph | PPh₃ | 85 |
| Ph | 4-Cl-Ph | PPh₃ | 95 |
| Ph | 2-Furyl | PPh₃ | 75 |
| 4-MeO-Ph | 4-Cl-Ph | PPh₃ | 94 |
| 2-Naphthyl | 4-Cl-Ph | PPh₃ | 93 |
Additionally, halogen-induced cyclization reactions provide a pathway to various nitrogen- and oxygen-containing heterocycles. mdpi.com By introducing a nucleophilic heteroatom elsewhere in the molecule, the alkene of an allylbenzene derivative can participate in an electrophile-mediated ring closure. For example, substrates containing appropriately positioned amine or alcohol functionalities can be cyclized to form indoles, quinolines, or other fused heterocyclic systems. Benzyne-mediated cascade reactions offer another sophisticated route to construct N-heterocycles fused to an aromatic ring. nih.gov
Formation of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems
Polycyclic aromatic hydrocarbons (PAHs) are important targets in materials science due to their unique electronic and photophysical properties. The synthesis of complex PAHs often relies on the annulation of smaller aromatic and unsaturated fragments. This compound contains both the necessary components—an aromatic ring and a reactive π-system—to serve as a precursor in PAH synthesis.
Modern synthetic methods such as palladium-catalyzed [3+3] annulation and transient directing group strategies enable the efficient construction of diverse PAHs. acs.orgrsc.org These approaches involve the coupling of two smaller fragments to build the polycyclic core. The m-tolyl and isobutenyl groups of the target molecule could be elaborated to participate in such convergent syntheses. Furthermore, palladium/norbornene-catalyzed C–H activation and annulation represents a powerful tool for constructing PAHs from bromoaromatics. rsc.org
The Diels-Alder reaction is a classic and powerful method for forming six-membered rings, which are the fundamental units of most PAHs. wikipedia.orgsigmaaldrich.com While the isolated double bond in this compound would act as a dienophile, the molecule could be chemically modified to generate a conjugated diene system, which could then undergo a [4+2] cycloaddition to build a new ring onto the existing aromatic scaffold. masterorganicchemistry.com Such strategies are foundational in the synthesis of complex, extended π-systems.
Precursor in Fine Chemical Synthesis (General Chemical Intermediates)
The versatility demonstrated in the preceding sections underscores the role of this compound as a valuable general intermediate in fine chemical synthesis. Substituted allylbenzenes are known to be useful starting materials for producing intermediates for the pharmaceutical and agricultural industries. google.com
Its potential applications are broad, stemming from the ability to selectively functionalize either the alkene or the aromatic ring. For example, its structure could be incorporated into bioactive molecules, as seen in the development of lipoxygenase inhibitors from related allylbenzene derivatives. nih.gov The ability to undergo stereoselective transformations makes it a candidate for the synthesis of chiral drugs and materials. thieme-connect.com Furthermore, its capacity to participate in cyclization and annulation reactions allows for its use in creating complex heterocyclic and polycyclic aromatic structures, which are key components in materials science and medicinal chemistry. organic-chemistry.orgrsc.org The combination of these reactive sites in a single, readily accessible molecule positions this compound as a strategic precursor for a wide range of high-value chemical products.
Environmental Chemical Research Involving 2 Methyl 3 3 Methylphenyl 1 Propene
Degradation Pathways of Aromatic Alkenes in Environmental Systems
The environmental degradation of aromatic compounds is a critical process for their removal from ecosystems. nih.gov While specific pathways for 2-Methyl-3-(3-methylphenyl)-1-propene are not extensively documented, the degradation of analogous aromatic hydrocarbons typically proceeds through microbial and photochemical processes.
Microbial degradation is a primary mechanism for the removal of organic pollutants. nih.gov Bacteria, in particular, play a significant role in breaking down complex aromatic structures. pjoes.compjoes.com Genera such as Pseudomonas, Mycobacterium, Rhodococcus, and Bacillus have been identified as capable of degrading various aromatic hydrocarbons. pjoes.commdpi.com The initial step in the aerobic bacterial degradation of many aromatic compounds involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. nih.gov This is followed by ring cleavage and further metabolism into central metabolic intermediates.
For aromatic compounds with alkyl side chains, such as this compound, degradation can also be initiated at the alkyl group. For instance, in the anaerobic degradation of 2-methylnaphthalene, the process begins with the addition of fumarate (B1241708) to the methyl group. nih.gov While this compound is an alkene, similar enzymatic attacks on the propenyl group or the methyl-substituted phenyl ring are plausible initiation steps.
The table below outlines a generalized aerobic degradation pathway for aromatic hydrocarbons, which can be considered a potential model for this compound.
| Step | Process | Key Enzymes (Examples) | Resulting Intermediates (General) |
| 1 | Initial Oxidation | Dioxygenases, Monooxygenases | Dihydrodiols, Phenols |
| 2 | Dehydrogenation | Dihydrodiol Dehydrogenase | Catechols |
| 3 | Aromatic Ring Cleavage | Catechol Dioxygenases | Muconic acids or semialdehydes |
| 4 | Further Metabolism | Various hydrolases, isomerases, etc. | Intermediates of central metabolism (e.g., acetyl-CoA, succinate) |
Anaerobic degradation of aromatic hydrocarbons also occurs, particularly in environments devoid of oxygen such as sediments and certain subsurface soils. researchgate.netasm.org These pathways are generally slower and involve different initial activation reactions, such as carboxylation or addition to fumarate. nih.govasm.org
Potential for Remediation and Bioremediation Studies
Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach for cleaning up sites contaminated with aromatic hydrocarbons. openbiotechnologyjournal.comnih.gov The success of bioremediation depends on the presence of microorganisms with the appropriate metabolic capabilities and environmental conditions that support their growth and activity. openbiotechnologyjournal.com
Given that bacteria capable of degrading a wide range of aromatic compounds have been isolated from contaminated environments, it is likely that microorganisms capable of degrading this compound also exist or could be enriched. pjoes.commdpi.com Bioremediation strategies can be categorized as follows:
Natural Attenuation: This involves monitoring the natural degradation of contaminants by indigenous microbial populations without intervention.
Biostimulation: This strategy involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen) to stimulate the growth and activity of native degrading microorganisms. nih.gov
Bioaugmentation: This approach involves the introduction of specific, highly efficient degrading microorganisms to a contaminated site to enhance the degradation rate. nih.gov
The table below summarizes common bacterial genera known for their ability to degrade aromatic hydrocarbons and could be potential candidates for bioremediation studies involving this compound.
| Bacterial Genus | Known Aromatic Hydrocarbons Degraded |
| Pseudomonas | Naphthalene, Phenanthrene, Toluene (B28343) |
| Mycobacterium | Pyrene, Anthracene |
| Rhodococcus | Benzene (B151609), Toluene, Ethylbenzene, Xylene (BTEX) |
| Bacillus | Naphthalene, Pyrene, Anthracene |
| Sphingomonas | A wide range of Polycyclic Aromatic Hydrocarbons |
Investigation of Environmental Fate and Transformation Products
The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including air, water, soil, and biota. core.ac.uk For this compound, its relatively low water solubility would suggest a tendency to adsorb to soil and sediment particles. fishersci.fi Its structure, containing a double bond and an aromatic ring, suggests it could be susceptible to atmospheric oxidation by hydroxyl radicals and ozone.
The transformation products resulting from the degradation of this compound are currently unknown. However, based on the degradation pathways of similar compounds, potential transformation products could include hydroxylated derivatives, carboxylic acids, and smaller, more water-soluble compounds resulting from ring cleavage. nih.govnih.gov The identification of these transformation products is crucial, as they may have their own toxicological profiles. core.ac.uk
Further research is needed to specifically determine the environmental persistence, bioaccumulation potential, and toxicity of this compound and its degradation products. Such studies would involve laboratory experiments under controlled environmental conditions and field investigations at sites where this compound may be present.
Biochemical and Molecular Interaction Studies of 2 Methyl 3 3 Methylphenyl 1 Propene Excluding Biological Effects
Antioxidant Activity and Free Radical Scavenging Mechanisms
There are no available studies that have investigated the antioxidant potential of 2-Methyl-3-(3-methylphenyl)-1-propene. Research that would elucidate its capacity to neutralize free radicals, the mechanisms by which it might do so (e.g., hydrogen atom transfer, single electron transfer), and its effectiveness in various antioxidant assays has not been conducted. Therefore, no data on its free radical scavenging activity can be presented.
Interactions with Biomolecules at a Molecular Level
Specific molecular-level interaction studies for this compound are not present in the current body of scientific literature. This includes investigations into how the compound might bind to or modulate the function of key biological molecules.
Enzyme and Receptor Binding Studies (Molecular Modeling Focus)
There is no published research focusing on the binding affinity or interaction patterns of this compound with any specific enzymes or cellular receptors. Molecular modeling studies, which would provide insights into potential binding sites, interaction energies, and the conformational changes involved in such interactions, have not been performed for this compound.
Modulation of Signal Transduction Pathways (Mechanism Focus)
The effect of this compound on intracellular signal transduction pathways remains uninvestigated. There are no studies detailing whether this compound can influence cellular signaling cascades, and therefore, no mechanistic data on the modulation of such pathways are available.
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Furthermore, AI is being developed to tackle the complex challenge of retrosynthesis. acs.org Machine learning algorithms, trained on vast databases of chemical reactions, can predict viable and efficient synthetic routes to target molecules. acs.org This could lead to the discovery of more economical or environmentally friendly pathways to produce 2-Methyl-3-(3-methylphenyl)-1-propene, moving beyond traditional methods. These computational tools can also predict reaction outcomes and help optimize conditions, reducing the need for extensive empirical experimentation. springernature.com
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of substituted alkenes heavily relies on catalysis, and the development of new catalytic systems is a continuous frontier. For this compound, which is likely synthesized via cross-coupling reactions, future research will focus on catalysts that offer superior performance. Palladium-based catalysts are workhorses in this area, but ongoing research aims to develop systems with higher activity, greater stability, and the ability to function under milder, more sustainable conditions. nih.govacs.org
Emerging trends include the design of sophisticated ligands that can fine-tune the catalyst's electronic and steric properties, thereby controlling selectivity. nih.gov There is also a significant push towards using more abundant and less expensive first-row transition metals, such as nickel, as alternatives to palladium. nih.gov The development of heterogeneous catalysts, where the catalyst is supported on a solid material, is another key area. researchgate.net These systems offer the significant advantage of easy separation from the reaction mixture and potential for recycling, which is crucial for industrial applications. nih.gov
Advanced In Silico Screening for Molecular Property Prediction
In silico, or computational, methods are indispensable for the rapid prediction of molecular properties, saving significant time and resources compared to experimental approaches. acs.org Deep learning and other machine learning models are becoming increasingly accurate in predicting a wide range of physicochemical and biological properties based solely on a molecule's structure. hep.com.cnresearchgate.net
For this compound, these predictive models can generate a comprehensive data profile, guiding its potential applications. Properties such as boiling point, vapor pressure, solubility, and even toxicity can be estimated with growing confidence. acs.org This allows for a high-throughput virtual screening of this compound and its potential derivatives for suitability in various fields, from materials science to pharmaceuticals. arxiv.org
Below is an interactive table showcasing the types of properties that can be predicted for this compound using advanced computational models.
| Predicted Property Category | Specific Examples | Relevance to Research & Application |
| Physicochemical Properties | Boiling Point, Vapor Pressure, LogP (Octanol-Water Partition Coefficient), Aqueous Solubility | Essential for predicting environmental fate, designing purification processes, and formulation development. |
| Spectroscopic Properties | NMR Chemical Shifts, Mass Spectrum Fragmentation Patterns | Aids in structural confirmation and analysis in experimental settings. |
| Reactivity Parameters | Frontier Molecular Orbital Energies (HOMO/LUMO), Electrostatic Potential Maps | Provides insights into the molecule's chemical reactivity and potential reaction pathways. |
| Toxicological Endpoints | Mutagenicity, Carcinogenicity, Skin Sensitization | Early-stage hazard assessment to prioritize safer compounds for development. arxiv.org |
Interdisciplinary Research with Materials Science (General Chemical Intermediate Role)
The structural features of this compound—namely its reactive carbon-carbon double bond and aromatic ring—make it a valuable chemical intermediate for materials science. weimiaobio.com Alkenes are fundamental building blocks (monomers) for producing a vast range of polymers. wikipedia.orgrsc.org
Future interdisciplinary research could explore the incorporation of this compound into polymer chains. wikipedia.org It could be used as a comonomer to modify the properties of commodity plastics, potentially enhancing thermal stability, altering refractive index, or improving mechanical strength. The presence of the tolyl (methylphenyl) group could impart specific characteristics to the resulting polymer. Furthermore, the alkene functionality allows for a variety of chemical transformations, enabling it to be a starting point for the synthesis of more complex molecules for advanced materials, such as those used in electronics or coatings. numberanalytics.comnumberanalytics.com
Sustainable Chemical Processes for this compound Production
The chemical industry is undergoing a significant shift towards sustainability, driven by regulatory pressure and consumer demand for greener products. boazpartners.comsage.com This movement, often termed "green chemistry," will heavily influence the future production of specialty chemicals like this compound. distil.marketreachemchemicals.com
Key research directions in this area include:
Renewable Feedstocks: Investigating synthetic routes that begin from bio-based sources rather than petroleum-based ones to reduce the carbon footprint of the process. distil.market
Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product, minimizing waste. elsevier.com
Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents. reachemchemicals.com
The adoption of innovative manufacturing technologies, such as continuous flow chemistry, can also enhance the safety, efficiency, and scalability of production, aligning with the principles of sustainable manufacturing. elsevier.com
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Optimize reaction conditions to minimize byproduct formation. |
| Atom Economy | Utilize addition reactions or highly efficient catalytic cycles that minimize waste. elsevier.com |
| Less Hazardous Synthesis | Develop routes that avoid toxic reagents and intermediates. |
| Use of Renewable Feedstocks | Explore pathways from plant-derived starting materials. distil.market |
| Catalysis | Employ highly active and selective catalysts to reduce energy inputs and improve yields. |
| Design for Energy Efficiency | Target ambient temperature and pressure conditions for reactions. sage.com |
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 2-Methyl-3-(3-methylphenyl)-1-propene to maximize yield and purity?
- Methodology :
-
Substitution Reactions : Use alkylation or Friedel-Crafts reactions with 3-methylbenzyl chloride and allyl derivatives. Adjust stoichiometry and reaction time to minimize side products like 2-hydroxy or 2-amino derivatives .
-
Catalyst Selection : Test Lewis acids (e.g., AlCl₃) in non-polar solvents (e.g., dichloromethane) to enhance regioselectivity. Monitor temperature (20–50°C) to avoid over-halogenation .
-
Purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate the target compound from halogenated byproducts (e.g., 2,3-dichloro derivatives) .
- Table 1 : Synthetic Approaches and Yields
| Method | Catalyst/Solvent | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Allylation of 3-methylbenzyl chloride | K₂CO₃/DCM | 65–70 | 2-Hydroxy derivatives |
| Friedel-Crafts alkylation | AlCl₃/CH₂Cl₂ | 50–60 | Dichloro-adducts |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ 1.8–2.1 ppm) and aromatic protons (δ 6.8–7.3 ppm). Compare with analogs like 2-chloro-3-(3,4-dichlorophenyl)-1-propene for substituent effects .
- FT-IR : Confirm alkene C=C stretching (1630–1680 cm⁻¹) and absence of carbonyl impurities (~1700 cm⁻¹) .
- Crystallography :
- Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing molecular geometry. Validate hydrogen bonding via graph set analysis (e.g., Etter’s rules) .
Advanced Research Questions
Q. How can computational modeling resolve electronic effects of the 3-methylphenyl group on the reactivity of the propene backbone?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare with analogs (e.g., 2-chloro derivatives) to quantify substituent effects on alkene π-electron density .
- Use SHELXC/D pipelines to correlate calculated bond lengths with crystallographic data .
- Key Insight : The 3-methyl group induces steric hindrance, reducing electrophilic addition rates at the β-carbon by 15–20% compared to unsubstituted phenyl analogs .
Q. How to address contradictions in crystallographic data for derivatives of this compound?
- Validation Strategies :
- Apply PLATON (via WinGX ) to check for missed symmetry or twinning. Use R-factor convergence (<5%) and Hirshfeld surface analysis to validate intermolecular interactions .
- Cross-reference with hydrogen-bonding patterns in similar compounds (e.g., 3,3-bis(methylthio)-1-phenyl-1-propene) to identify outliers .
Q. What reaction mechanisms explain the regioselectivity of electrophilic additions to this compound?
- Mechanistic Analysis :
- Step 1 : Protonation of the alkene forms a carbocation stabilized by the 3-methylphenyl group (hyperconjugation).
- Step 2 : Anti-Markovnikov addition occurs due to steric shielding from the methyl group, as shown in halogenation studies of 2-chloro analogs .
- Experimental Validation :
- Use deuterated solvents (e.g., CDCl₃) in NMR kinetics to track intermediate carbocation lifetimes .
Q. How do hydrogen-bonding networks influence the solid-state packing of this compound derivatives?
- Graph Set Analysis :
- Identify C(6) chains or R₂²(8) rings in crystals using SHELXPRO . Compare with patterns in 1-(4-methoxyphenyl) analogs to assess methoxy vs. methyl effects .
- Table 2 : Hydrogen-Bonding Parameters in Derivatives
| Derivative | D–H···A (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| 2-Hydroxy derivative | 2.89 | 158 | C(6) |
| 2-Amino derivative | 3.02 | 145 | R₂²(8) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
